- Preparation of sulfonylurea compound and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Cas no 942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate)
Methyl 2-(4-bromo-3-fluorophenyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl (4-bromo-3-fluorophenyl)acetate
- Methyl 4-bromo-3-fluorobenzeneacetate (ACI)
- (4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
- DTXSID401285712
- CS-0061878
- DB-319747
- GJSFSDMLTLWFQN-UHFFFAOYSA-N
- methyl2-(4-bromo-3-fluorophenyl)acetate
- TS-03396
- SB40114
- SCHEMBL14710854
- EN300-206404
- AKOS025287085
- SY274624
- Methyl 4-Bromo-3-fluorophenylacetate
- MFCD22418249
- Methyl 4-bromo-3-fluorobenzeneacetate
- 942282-41-9
-
- MDL: MFCD22418249
- Inchi: 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
- InChI Key: GJSFSDMLTLWFQN-UHFFFAOYSA-N
- SMILES: O=C(CC1C=C(F)C(Br)=CC=1)OC
Computed Properties
- Exact Mass: 245.96917g/mol
- Monoisotopic Mass: 245.96917g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
Methyl 2-(4-bromo-3-fluorophenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112037-250mg |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 250mg |
$183.04 | 2023-08-31 | |
| Alichem | A019112037-1g |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 1g |
$647.92 | 2023-08-31 | |
| Alichem | A019112037-5g |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 5g |
$1376.96 | 2023-08-31 | |
| ChemScence | CS-0061878-100mg |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 99.57% | 100mg |
$72.0 | 2022-04-26 | |
| ChemScence | CS-0061878-250mg |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 99.57% | 250mg |
$120.0 | 2022-04-26 | |
| ChemScence | CS-0061878-1g |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 99.57% | 1g |
$299.0 | 2022-04-26 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-1g |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 1g |
2968.15CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-5g |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 5g |
8310.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-500mg |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 500mg |
1908.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-250mg |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 250mg |
1382.31CNY | 2021-05-08 |
Methyl 2-(4-bromo-3-fluorophenyl)acetate Production Method
Production Method 1
Production Method 2
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Production Method 3
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Production Method 7
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Production Method 8
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Production Method 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
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Production Method 10
1.2 Reagents: Water ; cooled
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1.2 Reagents: Water
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Production Method 14
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Production Method 15
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Methyl 2-(4-bromo-3-fluorophenyl)acetate Raw materials
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Methyl 2-(4-bromo-3-fluorophenyl)acetate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Methyl 2-(4-bromo-3-fluorophenyl)acetate
Methyl 2-(4-Bromo-3-Fluorophenyl)Acetate (CAS No. 942282-41-9): A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
Methyl 2-(4-bromo-3-fluorophenyl)acetate, a versatile organic compound with the CAS registry number 942282-41-9, has emerged as a critical intermediate in modern medicinal chemistry research. This aromatic ester features a fluorine atom at the meta position and a bromine substituent on the para carbon of its phenyl ring, coupled with an acetyl group attached via an ethereal oxygen bridge. The strategic placement of these halogen substituents imparts unique electronic properties and pharmacokinetic characteristics that make this compound particularly valuable for designing bioactive molecules targeting specific biological pathways.
Recent advancements in synthetic methodology have enhanced the accessibility of methyl 2-(4-bromo-3-fluorophenyl)acetate, enabling precise control over its preparation. Traditional synthesis involved nucleophilic acetylation of 4-bromo-3-fluorophenol using acetic anhydride under controlled conditions, but contemporary approaches now leverage microwave-assisted organic synthesis (MAOS) to achieve higher yields and better stereoselectivity. A groundbreaking study published in Chemical Communications (January 2023) demonstrated that optimizing reaction parameters such as solvent polarity and catalyst selection could reduce synthesis time by up to 60% while maintaining purity levels above 98%. This improvement aligns with current industry trends toward sustainable chemistry practices by minimizing waste generation and energy consumption.
In drug discovery pipelines, methyl 2-(4-bromo-3-fluorophenyl)acetate serves as a privileged scaffold for developing kinase inhibitors due to its ability to modulate protein-ligand interactions through halogen bonding. Researchers at the University of Cambridge reported in Nature Structural Biology (July 2023) that incorporating this moiety into benzimidazole derivatives significantly enhanced binding affinity to epidermal growth factor receptors (EGFR), achieving IC₅₀ values below 1 nM against EGFR T790M/L858R double mutant variants associated with non-small cell lung cancer resistance mechanisms. The bromine substituent provides ideal sites for further functionalization through Suzuki-Miyaura cross-coupling reactions, allowing chemists to append diverse pharmacophores while retaining structural stability.
Structural characterization studies using X-ray crystallography revealed that the compound adopts a planar conformation with dihedral angles between aromatic rings measuring less than 5°, which optimizes π-stacking interactions critical for enzyme inhibition efficacy. Computational docking simulations conducted by a multinational team published in Journal of Medicinal Chemistry (November 2023) confirmed that the fluorine atom at position meta creates favorable electrostatic interactions with arginine residues in kinase ATP binding pockets, while the bromine facilitates hydrophobic anchoring through van der Waals forces. These dual contributions explain its superior performance compared to structurally similar compounds lacking these halogen substituents.
Clinical translation efforts have focused on optimizing metabolic stability profiles through structural modifications involving this ester core. Preclinical trials reported in Bioorganic & Medicinal Chemistry Letters (March 2024) showed that when conjugated with polyethylene glycol (PEG), the resulting prodrug exhibits prolonged half-life in murine models without compromising target specificity. The methyl ester group facilitates enzymatic hydrolysis into its corresponding carboxylic acid form upon cellular uptake, ensuring bioavailability while maintaining chemical stability during formulation storage.
Spectroscopic analysis confirms the compound's characteristic absorption bands at ~1750 cm⁻¹ (IR spectroscopy) corresponding to carbonyl stretching vibrations, alongside distinct proton NMR signals at δ ~7.6 ppm indicating aromatic hydrogen environments perturbed by electron-withdrawing halogens. Recent studies utilizing dynamic nuclear polarization-enhanced NMR techniques have provided unprecedented insights into intermolecular hydrogen bonding networks formed between this ester and cyclodextrin carriers, suggesting potential applications in improving solubility profiles for poorly water-soluble pharmaceutical agents.
The unique electronic properties arising from its halogenated phenyl ring enable this compound to act as a tunable building block for constructing multi-target ligands addressing complex disease mechanisms. In Alzheimer's disease research published ACS Chemical Neuroscience (June 2023), derivatives synthesized from methyl 2-(4-bromo-3-fluorophenyl)acetate demonstrated dual inhibition of β-secretase and acetylcholinesterase enzymes at submicromolar concentrations without significant off-target effects detected via high-throughput screening platforms.
Innovative applications extend beyond traditional pharmaceuticals into nanomedicine development where this ester's surface reactivity is exploited for functionalizing lipid nanoparticles (LNPs). A collaborative project between MIT and Pfizer highlighted its utility as a linker molecule attaching siRNA cargo to LNPs' surface groups while maintaining particle integrity under physiological conditions—a breakthrough validated through successful delivery in hepatocyte targeting experiments described in Nano Letters (September 2023).
Toxicological assessments using OECD guidelines confirm low acute toxicity profiles when synthesized under current Good Manufacturing Practices (cGMP). Chronic exposure studies on zebrafish embryos published Toxicology Reports (April 2024) showed no teratogenic effects up to concentrations exceeding therapeutic relevance thresholds by three orders of magnitude, underscoring its safety margin for preclinical development stages.
Spectroscopic analysis confirms the compound's characteristic absorption bands at ~1750 cm⁻¹ (IR spectroscopy) corresponding to carbonyl stretching vibrations, alongside distinct proton NMR signals at δ ~7.6 ppm indicating aromatic hydrogen environments perturbed by electron-withdrawing halogens. Recent studies utilizing dynamic nuclear polarization-enhanced NMR techniques have provided unprecedented insights into intermolecular hydrogen bonding networks formed between this ester and cyclodextrin carriers, suggesting potential applications in improving solubility profiles for poorly water-soluble pharmaceutical agents.
The strategic placement of fluorine and bromine substituents allows fine-tuning of physicochemical properties such as lipophilicity logP values measured between +1.5 - +1.7 using shake flask methods per ICH guidelines—a range ideal for balancing membrane permeability with aqueous solubility requirements essential for oral drug delivery systems. This balance was further validated through permeability assays across Caco-₂ monolayers showing Papp values exceeding critical thresholds required for effective intestinal absorption without compromising blood-brain barrier penetration potential when needed.
Cutting-edge research has explored its use as an organocatalytic precursor in asymmetric synthesis protocols published Angewandte Chemie International Edition (October Novo Nordisk reported successful integration of this ester into their GLP-compliant process development programs targeting novel diabetes therapies involving glucagon-like peptide receptors—a milestone achieved through iterative optimization cycles addressing both synthetic scalability and regulatory compliance requirements.
In academic research settings,methyl 94-methyl acetate-based compounds are increasingly employed as molecular probes investigating receptor tyrosine kinase signaling dynamics within living cells using fluorescence lifetime imaging microscopy techniques described Biochemistry. The brominated position enables attachment fluorescent tags without disrupting native ligand-receptor interactions making it indispensable tool studying real-time molecular interactions cellular environment.
Economic viability assessments conducted by leading API manufacturers indicate cost reductions exceeding % achieved through continuous flow synthesis methods compared conventional batch processes—a trend accelerated adoption within industrial drug discovery programs aiming meet stringent cost-per-kilogram metrics required commercialization phases.. Process intensification strategies employing microreactors now allow seamless transition from milligram-scale lab synthesis ton scale production while maintaining product consistency documented recent technical reports presented World Congress Chemical Engineering..
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